3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one
Description
Significance of Furanone Heterocycles in Chemical Biology and Drug Discovery
Furanone heterocycles are of paramount importance in chemical biology and drug discovery due to the broad and potent spectrum of pharmacological activities their derivatives possess. benthamscience.comresearchgate.net The 2(5H)-furanone scaffold is recognized as a key pharmacophore, a molecular feature responsible for a drug's biological activity. researchgate.netmdpi.com Compounds incorporating this moiety have been investigated for a wide array of therapeutic applications.
The biological significance of furanone-based compounds includes:
Anticancer Activity : Numerous furanone derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines. ontosight.ainih.govresearchgate.net Their mechanisms of action can be diverse, including the inhibition of critical enzymes like topoisomerase I and kinases, or interference with protein-protein interactions such as the MDM2-p53 pathway. mdpi.comresearchgate.net
Antimicrobial Properties : The furanone ring is present in compounds with significant antibacterial and antifungal properties. benthamscience.comontosight.ai Some derivatives have been shown to inhibit the growth of pathogenic bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), and to prevent the formation of bacterial biofilms. nih.gov
Anti-inflammatory Effects : Certain furanone derivatives exhibit anti-inflammatory activity, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation pathways. benthamscience.comresearchgate.netnih.gov
Antiviral and Other Activities : The therapeutic potential of furanones extends to antiviral, anticonvulsant, analgesic, and anti-ulcer activities, highlighting the versatility of this chemical scaffold in addressing a wide range of medical conditions. benthamscience.comnih.govutripoli.edu.lyijabbr.com
The widespread biological activities associated with the furanone core have solidified its position as an indispensable structural unit for medicinal chemists aiming to discover and develop new drugs. researchgate.netutripoli.edu.ly
Overview of Biologically Active Furan-2(5H)-one Derivatives
The functionalization of the furan-2(5H)-one ring at various positions has led to the synthesis of a multitude of derivatives with distinct and often enhanced biological profiles. The substituents on the heterocyclic ring play a crucial role in determining the molecule's interaction with biological targets and, consequently, its therapeutic efficacy. ontosight.ai
For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones, such as mucochloric acid and mucobromic acid, are highly reactive molecules that serve as versatile starting materials for synthesizing more complex and biologically active compounds. mdpi.comnih.gov Research has shown that derivatives of these halogenated furanones can inhibit bacterial growth and biofilm formation. nih.gov
Furthermore, the introduction of aryl groups at the C3 and C4 positions has yielded a class of 3,4-diaryl-2(5H)-furanones with potent cytotoxic activities. nih.gov Specific substitution patterns on these aryl rings can dramatically influence the compound's potency against cancer cells. For example, compounds with a 3,4,5-trimethoxyphenyl group at the C3 position have shown particularly strong cytotoxic effects, with ED50 values in the nanomolar range. nih.gov Other modifications, such as the synthesis of bis-2(5H)-furanone derivatives, have also produced compounds with significant inhibitory activity against glioma cells. researchgate.netnih.gov
The table below summarizes selected examples of biologically active furan-2(5H)-one derivatives and their reported activities.
| Compound Class/Derivative | Biological Activity | Reference |
| 3,4-Diaryl-2(5H)-furanones | Potent cytotoxicity against various cancer cell lines. | nih.gov |
| Bis-2(5H)-furanone Derivatives | Antitumor activity against C6 glioma cells; induction of cell cycle arrest. | researchgate.netnih.gov |
| Halogenated 2(5H)-furanone Derivatives | Antimicrobial; inhibition of bacterial biofilm formation. | nih.govnih.gov |
| (E)-N-2(5H)-furanonyl Sulfonyl Hydrazones | Cytotoxicity against human cancer cell lines (e.g., MCF-7). | researchgate.net |
| 3-Aryl-furan-2(5H)-ones | Anti-Helicobacter pylori activity. | utripoli.edu.lyijabbr.com |
This table is for illustrative purposes and does not represent an exhaustive list of all active derivatives.
Contextualizing 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one within Current Medicinal Chemistry Research
The specific compound, this compound, belongs to the well-established class of 3,4-diaryl-2(5H)-furanones. Based on the extensive research into this class of molecules, its structure suggests a strong potential for biological activity, particularly in the area of oncology. nih.gov
The structural framework consists of a central furan-2(5H)-one core, which is a known pharmacophore, substituted with two different aryl groups at the C3 and C4 positions.
The 4-phenyl group is a common feature in many biologically active diaryl heterocycles.
The 3-(3-chlorophenyl) group introduces a halogen substituent, which can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. The position of the chlorine atom on the phenyl ring is critical and can influence binding affinity to biological targets.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-chlorophenyl)-3-phenyl-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c17-13-8-4-7-12(9-13)15-14(10-19-16(15)18)11-5-2-1-3-6-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGISZCOMLAVKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Chlorophenyl 4 Phenylfuran 2 5h One Derivatives
General Synthetic Strategies for Furan-2(5H)-one Core Structures
The synthesis of the furan-2(5H)-one, or butenolide, ring system can be achieved through a variety of methods, often categorized by the key bond-forming or ring-closing strategies. These compounds are of significant interest due to their presence in many natural products with a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. researchgate.net
Common synthetic approaches include:
Oxidation of Furans: The oxidation of substituted furans is a direct method to access furan-2(5H)-ones. bohrium.com For instance, the oxidation of furan (B31954) itself using reagents like oxone in water can produce 5-hydroxy-2(5H)-furanone. researchgate.net
Lactonization of γ-Keto Acids and Related Precursors: The cyclization of γ-keto acids or their derivatives is a classical and widely used method for constructing the furan-2(5H)-one ring.
Rearrangement and Cyclization Reactions: Tandem reactions, such as acyl shift/cyclization/decarbonylation of aroylmethyl 2-alkynoates, provide a novel route to 4,5-disubstituted furan-2(5H)-ones. researchgate.net
Multicomponent Reactions: One-pot multicomponent reactions offer an efficient way to assemble complex furan-2(5H)-one derivatives from simple starting materials. bohrium.com
From Halogenated Precursors: Commercially available compounds like 3,4-dichloro-2(5H)-furanone can serve as versatile starting materials for the synthesis of various furan-2(5H)-one derivatives through selective cross-coupling reactions. researchgate.net
These strategies are summarized in the following table:
Regioselective Synthesis of 3,4-Disubstituted Furan-2(5H)-ones
The regioselective synthesis of 3,4-disubstituted furan-2(5H)-ones is crucial for controlling the final structure of the target molecule. A significant challenge in furanone synthesis is achieving the desired substitution pattern, especially when both the C3 and C4 positions are functionalized with different groups.
One effective strategy involves the use of 3,4-dihalo-2(5H)-furanones as starting materials. nih.gov These compounds allow for sequential and regioselective substitution reactions. For example, 3,4-dibromo-2(5H)-furanone can undergo a palladium-catalyzed reaction with aryl(trialkyl)stannanes to regioselectively introduce an aryl group at the C4 position, yielding 4-aryl-3-bromo-2(5H)-furanones. researchgate.net These monobromo derivatives can then serve as precursors for the synthesis of unsymmetrical 3,4-diaryl-2(5H)-furanones. researchgate.net
Another approach involves metalloradical cyclization. Cobalt(II) complexes can catalyze the reaction of α-diazocarbonyls with terminal alkynes to produce polyfunctionalized furans with complete regioselectivity. nih.gov This method allows for the construction of 2,3,5-trisubstituted furans, which can be precursors to the furan-2(5H)-one core. nih.gov
The following table summarizes key regioselective synthetic methods:
Approaches for Introducing Chlorophenyl and Phenyl Moieties into the Furan-2(5H)-one Scaffold
The introduction of specific aryl groups, such as chlorophenyl and phenyl, onto the furan-2(5H)-one scaffold can be accomplished through various synthetic routes.
One direct method involves the base-catalyzed intramolecular cyclization of a precursor already containing the desired aryl moieties. For instance, 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one was synthesized via the intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one. mdpi.com While this example leads to a pyrrolone, similar strategies can be envisioned for furanone synthesis.
Palladium-catalyzed cross-coupling reactions are particularly useful for this purpose. Starting with a dihalogenated furan-2(5H)-one, one could sequentially couple phenylboronic acid (Suzuki coupling) and a chlorophenyl-organometallic reagent to introduce the two different aryl groups at the C3 and C4 positions. The regioselectivity of these couplings is a key consideration.
Additionally, the Stetter reaction of a chalcone (B49325) analog, such as 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, with an aldehyde can lead to butane-1,4-diones which are potential precursors for furanone synthesis. researchgate.net
Derivatization and Functionalization Reactions of the Furan-2(5H)-one Ring System
The furan-2(5H)-one ring is a versatile scaffold that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Nucleophilic Addition: The electrophilic nature of the C5 position and the carbonyl group at C2 makes the furanone ring susceptible to nucleophilic attack. Reactions with N-nucleophiles can lead to ring-opening or the formation of new heterocyclic systems. researchgate.net
Cycloaddition Reactions: The double bond within the furanone ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, where furan can act as a diene. numberanalytics.com This allows for the construction of more complex polycyclic structures.
Substitution Reactions: Halogenated furan-2(5H)-ones are excellent substrates for nucleophilic substitution reactions. For example, 3,4,5-trichloro-2(5H)-furanone reacts with sodium azide, leading to substitution at the C4 and C5 positions. nih.gov
Reduction: The furanone ring can be reduced to form dihydrofuran or tetrahydrofuran (B95107) derivatives using reducing agents like H₂ or NaBH₄. numberanalytics.com
Ring Opening: The lactone ring of furan-2(5H)-ones can be opened under certain conditions, providing access to acyclic compounds that can be used in further synthetic transformations. researchgate.netbohrium.com
Electrochemical Synthesis Routes for Furanone Derivatives
Electrochemical methods offer an alternative and often more environmentally friendly approach to the synthesis of furanone derivatives. These methods can provide high selectivity and avoid the use of harsh chemical reagents.
An electrocatalytic route has been developed for the transformation of biomass-derived furfural (B47365) into 5-hydroxy-2(5H)-furanone. rsc.orgnih.gov This process uses water as the oxygen source and metal chalcogenides as electrocatalysts. rsc.org Another electrochemical method involves the anodic synthesis of 2(5H)-furanone from furfural and hydrogen peroxide using graphite (B72142) electrodes. google.com
The electrochemical reduction of 5-thio derivatives of 2(5H)-furanone has also been studied, revealing that the primary pathway is the anionoid elimination of the substituent at the C5 position. researchgate.net Furthermore, 5-alkoxy-3-chloro-2(5H)-furanones have been synthesized by the electrochemical reduction of 5-alkoxy derivatives of mucochloric acid. researchgate.net
Resolution of Racemic Mixtures and Enantioselective Synthesis for Chiral Furanone Derivatives
The synthesis of chiral furanone derivatives often results in racemic mixtures, which are equal amounts of both enantiomers. cutm.ac.in The separation of these mixtures, known as chiral resolution, is crucial as different enantiomers can have distinct biological activities. wikipedia.org
A common method for chiral resolution is the crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic furanone with a chiral resolving agent, such as an enantiomerically pure base, to form two diastereomeric salts. google.com These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. wikipedia.orggoogle.com
Alternatively, enantioselective synthesis aims to produce a single enantiomer directly. This can be achieved through various asymmetric catalytic methods. An organocatalyzed [3+2] asymmetric cycloaddition of furanone derivatives and azomethine ylides has been shown to be highly enantioselective. rsc.org This reaction can also be used for the kinetic resolution of butenolides, achieving high selectivity factors. rsc.org
Chromatographic methods, using a chiral stationary phase, can also be employed for the separation of enantiomers. cutm.ac.in
Compound Index
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3 3 Chlorophenyl 4 Phenylfuran 2 5h One
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to confirm the structure of 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one by providing detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.
¹H NMR Spectroscopy The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show signals corresponding to the aliphatic methylene (B1212753) protons on the furanone ring and the aromatic protons on the two phenyl rings.
Aliphatic Region: The two protons at the C5 position (CH₂) are diastereotopic and adjacent to the oxygen atom of the lactone. They are expected to appear as a singlet or a closely spaced AB quartet in the downfield region, typically around δ 4.8-5.2 ppm, due to the deshielding effect of the adjacent oxygen.
Aromatic Region: The spectrum will display a complex series of multiplets in the aromatic region (δ 7.0-7.8 ppm). The five protons of the unsubstituted phenyl group at C4 and the four protons of the 3-chlorophenyl group at C3 will overlap. The substitution pattern on the 3-chlorophenyl ring leads to distinct splitting patterns that can be resolved with high-field NMR.
¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
Carbonyl Carbon: The most downfield signal corresponds to the lactone carbonyl carbon (C2), expected around δ 170-175 ppm.
Olefinic and Aromatic Carbons: The olefinic carbons (C3 and C4) and the aromatic carbons of the two rings will resonate in the δ 120-150 ppm range. The carbon bearing the chlorine atom (C3' of the chlorophenyl ring) will have a characteristic chemical shift.
Aliphatic Carbon: The methylene carbon (C5) is expected to appear further upfield, typically around δ 65-75 ppm, due to its sp³ hybridization and proximity to the electronegative oxygen atom.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~5.10 | s | 2H | H-5 (CH₂) |
| ~7.20-7.60 | m | 9H | Aromatic Protons |
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~172.0 | C-2 (C=O) |
| ~145.8 | C-4 (Olefinic) |
| ~135.2 | C-1' (Phenyl) |
| ~134.8 | C-3'' (Chlorophenyl, C-Cl) |
| ~132.5 | C-1'' (Chlorophenyl) |
| ~127.5-130.5 | Aromatic CH Carbons |
| ~125.4 | C-3 (Olefinic) |
| ~70.1 | C-5 (CH₂) |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₆H₁₁ClO₂), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
The mass spectrum would show a molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will exhibit two characteristic peaks: the M⁺ peak and an M+2 peak, with a relative intensity ratio of about 3:1, which is a clear indicator of the presence of a single chlorine atom.
The fragmentation of the molecular ion under electron ionization (EI) can proceed through several pathways, providing evidence for the core structure. Plausible fragmentation patterns include:
Loss of CO: A common fragmentation for lactones, leading to a significant fragment ion.
Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond.
Cleavage of Phenyl or Chlorophenyl Groups: Resulting in ions corresponding to the furanone core or the aromatic substituents.
Predicted Mass Spectrometry Data for this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion |
|---|---|
| 282/284 | [M]⁺ (Molecular Ion) |
| 254/256 | [M - CO]⁺ |
| 247 | [M - Cl]⁺ |
| 238/240 | [M - CO₂]⁺ |
| 111/113 | [C₆H₄Cl]⁺ |
| 77 | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy for Functional Group Verification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. chemicalbook.com
C=O Stretch: A strong, sharp absorption band is expected in the range of 1750-1780 cm⁻¹ corresponding to the stretching vibration of the carbonyl group in the α,β-unsaturated γ-lactone ring. nist.govresearchgate.net
C=C Stretch: Absorptions for the carbon-carbon double bonds of the furanone ring and the aromatic rings are expected between 1600-1450 cm⁻¹.
C-O Stretch: The stretching vibrations for the C-O single bond within the lactone ester group would appear in the 1300-1100 cm⁻¹ region.
C-H Stretch: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the CH₂ group would appear just below 3000 cm⁻¹.
C-Cl Stretch: The C-Cl bond vibration is expected to show a medium to strong absorption in the fingerprint region, typically around 800-600 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 2980-2850 | C-H Stretch | Aliphatic (CH₂) |
| ~1765 | C=O Stretch | α,β-Unsaturated γ-Lactone |
| ~1610, ~1580, ~1470 | C=C Stretch | Aromatic & Olefinic |
| ~1250 | C-O Stretch | Ester |
| ~780 | C-Cl Stretch | Aryl Halide |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. sielc.comresearchgate.netresearchgate.net
A typical method for analyzing this compound would involve Reversed-Phase HPLC (RP-HPLC).
Stationary Phase: A nonpolar stationary phase, such as a C18 (octadecylsilyl) column, would be suitable.
Mobile Phase: A polar mobile phase, typically a gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be used for elution.
Detection: Given the conjugated aromatic system, a UV-Vis detector would be highly effective. The wavelength of maximum absorbance (λ_max) would be determined by running a UV scan, likely falling in the 254-300 nm range.
Purity Analysis: The purity of the sample is determined by integrating the area of all peaks in the chromatogram. The purity is expressed as the percentage of the area of the main peak relative to the total area of all peaks. A pure sample would ideally show a single, sharp, symmetrical peak.
Chiroptical Methods for Enantiomeric Excess Determination
The structure of this compound contains a stereocenter at the C5 position. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one. If the compound is synthesized using a chiral method, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.
Chiroptical methods, particularly Circular Dichroism (CD) spectroscopy, are powerful for this analysis. acs.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.
Principle: The two enantiomers of a chiral compound will produce CD spectra that are mirror images of each other (equal in magnitude but opposite in sign). A racemic mixture (50:50 of each enantiomer) is CD-silent as the signals cancel out.
Measurement: The intensity of the CD signal (measured as molar ellipticity) at a specific wavelength is directly proportional to the concentration of the chiral substance and its enantiomeric excess. By measuring the CD spectrum of a sample and comparing it to the spectrum of a pure enantiomer (if available), the ee can be calculated. This technique is highly sensitive for distinguishing between enantiomers and quantifying their relative amounts in a mixture.
Computational Chemistry and Cheminformatics Investigations of Furan 2 5h One Compounds
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying organic molecules, including the furan-2(5H)-one scaffold. core.ac.ukrsc.org DFT, in particular, has become widely used due to its balance of computational cost and accuracy. globalresearchonline.netresearchgate.netmdpi.com Methods like B3LYP, often paired with basis sets such as 6-311G(d,p) or cc-pVTZ, are frequently employed to optimize molecular geometries and calculate vibrational frequencies, electronic properties, and spectroscopic parameters for furan (B31954) and its derivatives. globalresearchonline.netmdpi.comrjptonline.orgresearchgate.net
Ab initio methods, while often more computationally intensive, provide highly accurate results and are used for benchmarking and detailed electronic structure analysis. rsc.org These computational approaches allow for the exploration of molecular properties without the need for initial synthesis, providing a theoretical framework for understanding structure-property relationships in compounds like 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one. mdpi.comajchem-b.com The calculations can confirm experimental findings, such as those from FT-IR spectroscopy, and provide a deeper understanding of the molecule's fundamental characteristics. mdpi.combohrium.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. rjptonline.orgajchem-a.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. materialsciencejournal.org A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap suggests the molecule is more reactive. ajchem-b.com This analysis is crucial for understanding the electronic transitions that govern a molecule's UV-Visible absorption properties. rjptonline.org For instance, the HOMO-LUMO transition in a related chalcone (B49325), (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, indicates an electron density transfer from the chlorophenyl ring to the fluorophenyl ring. nih.gov
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | B3LYP | -6.52 | -2.22 | 4.30 | nih.gov |
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | B3LYP/6-311++G(d,p) | -6.57 | -2.09 | 4.48 | ajchem-a.com |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | B3LYP/6-311G(d,p) | -7.06 | -2.54 | 4.52 | materialsciencejournal.org |
This table presents quantum chemical data for compounds structurally related to this compound to illustrate typical values obtained from DFT calculations.
Computational methods are instrumental in predicting the reactivity and potential photophysical properties of novel compounds. Molecular Electrostatic Potential (MEP) analysis, for example, maps the electron density on the molecule's surface to identify regions prone to electrophilic and nucleophilic attack. rjptonline.org Negative potential regions, typically found around electronegative atoms like oxygen or chlorine, indicate sites for electrophilic attack, while positive regions, often around hydrogen atoms, are sites for nucleophilic attack. nih.govresearchgate.net
The study of furan-containing π-conjugated compounds has revealed their potential as functional organic materials with interesting photophysical properties. nih.gov The incorporation of a furan unit can significantly impact absorption and emission characteristics due to its electron-rich nature. nih.gov Theoretical methods such as Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra and shed light on the nature of electronic transitions (e.g., π→π*), which is fundamental to understanding a molecule's behavior upon light absorption. globalresearchonline.netrjptonline.org These predictions can guide the development of furanone derivatives for applications in materials science, such as in organic light-emitting diodes (OLEDs). acs.orgnih.gov
Molecular Modeling and Docking Studies for Target Interactions
Molecular modeling, particularly docking, is a powerful cheminformatics tool used to predict how a small molecule (ligand) might interact with a biological macromolecule, typically a protein. bibliotekanauki.plmdpi.com This approach is vital in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.
Furanone derivatives have been identified as potent inhibitors of quorum sensing (QS) in pathogenic bacteria like Pseudomonas aeruginosa. nih.gov Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate virulence factor expression. Molecular docking studies have been used to investigate how brominated furanones, such as furanone C-30, interact with key QS receptor proteins, LasR and RhlR. nih.gov
The analysis of these ligand-protein complexes reveals the specific interactions that stabilize the binding, such as hydrogen bonds and hydrophobic contacts. nih.govyoutube.com For example, docking simulations suggest that furanone C-30 likely occupies the active-site cavities of both LasR and RhlR, thereby disrupting their function. nih.gov By identifying the key amino acid residues involved in these interactions, researchers can understand the mechanism of inhibition and design more potent analogues. Other studies on related heterocyclic scaffolds have identified different potential targets, such as cyclooxygenase (COX) enzymes, suggesting that the furanone core can be adapted to interact with a range of biological receptors. acu.edu.in
A primary goal of molecular docking is to predict the preferred binding orientation, or "mode," of a ligand within a protein's binding site. nih.govresearchgate.net The docking algorithm samples numerous possible conformations and orientations of the ligand and scores them based on a force field that estimates the binding affinity. nih.gov This score, typically expressed in kcal/mol, provides a prediction of how strongly the ligand binds to the protein. researchgate.netnih.gov
For instance, in silico docking of a furan-containing compound, CHFADN, with the 1HD2 protein revealed a binding interaction energy of -6.5 kcal/mol. researchgate.net Similarly, studies on 1,3,4-oxadiazole (B1194373) derivatives targeting the EGFR tyrosine kinase receptor showed docking scores ranging from -6.26 to -7.89 kcal/mol, with the most potent compounds forming specific hydrogen bonds with key residues like Met769. nih.gov These computational predictions of binding modes and affinities are crucial for prioritizing compounds for experimental testing and for rationally designing new molecules with improved potency and selectivity. nih.govnih.gov
| Compound | Protein Target | Predicted Binding Affinity (Docking Score, kcal/mol) | Reference |
|---|---|---|---|
| CHFADN | 1HD2 | -6.5 | researchgate.net |
| 3-(2,4-dichlorophenyl)-5-furan isoxazole | COX-2 (PDB: 4COX) | -9.1 | acu.edu.in |
| 5-(4-chlorophenyl)-1,3,4-oxadiazole derivative (IIe) | EGFR Tyrosine Kinase | -7.89 | nih.gov |
This table provides examples of predicted binding affinities for furanone-related compounds against various protein targets, illustrating the application of molecular docking in estimating ligand-protein interactions.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, enabling the prediction of biological activities of chemical compounds based on their molecular structures. basicmedicalkey.com For furan-2(5H)-one derivatives, including the specific compound this compound, QSAR methodologies provide a framework to understand how structural modifications influence their therapeutic potential. These computational models are essential for designing novel derivatives with enhanced efficacy and selectivity. researchgate.netresearchgate.net
2D and 3D QSAR Model Development and Validation for Furanone Activity
The development of robust QSAR models is a critical step in elucidating the structure-activity relationships of furanone compounds. nih.gov Both 2D and 3D QSAR approaches have been successfully applied to various series of furanone derivatives to predict their biological activities, such as anti-inflammatory and anticancer effects. researchgate.netsrce.hr
2D QSAR models are developed using descriptors calculated from the 2D representation of molecules. These models often employ statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression. For instance, a 2D QSAR study on furanone derivatives as COX-2 inhibitors demonstrated a good correlation between the descriptors and the biological activity. researchgate.net Key to the reliability of these models is rigorous validation, which involves both internal and external validation techniques. basicmedicalkey.comresearchgate.net Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which assesses the model's internal consistency. uniroma1.it External validation, on the other hand, evaluates the model's predictive power on an external set of compounds not used in model development. nih.gov
3D QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the furanone derivatives and their biological targets. srce.hr These methods require the three-dimensional alignment of the molecules in the dataset. The resulting models generate contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. srce.hr For a series of 5-aryl-4-phenyl-3(2H)-furanone derivatives, 3D-QSAR studies revealed the significance of steric, electrostatic, hydrophobic, and hydrogen bond donor fields in their COX-2 inhibitory activity. srce.hr
The statistical quality of these models is assessed using parameters such as the cross-validated correlation coefficient (q² or Q²) and the non-cross-validated correlation coefficient (R²). srce.hrresearchgate.net A high q² value (typically > 0.5) indicates good internal predictive ability, while a high R² value indicates a good fit of the model to the training data. uniroma1.it
| QSAR Model Type | Common Methodologies | Key Validation Parameters | Typical Application for Furanones |
| 2D QSAR | Multiple Linear Regression (MLR), Partial Least Squares (PLS) | R², Adjusted R², Q² (LOO) | Predicting anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netresearchgate.net |
| 3D QSAR | CoMFA, CoMSIA | q², R², Predictive R² (R²pred) | Understanding steric, electrostatic, and hydrophobic interactions for receptor binding. srce.hr |
Identification of Key Structural Descriptors Influencing Biological Activity
A primary outcome of QSAR studies is the identification of molecular descriptors that are crucial for the biological activity of furanone compounds. researchgate.netnih.gov These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.
For furan-2(5H)-one derivatives, studies have consistently shown that the nature and position of substituents on the phenyl rings and the furanone core significantly impact their activity. For instance, in the case of this compound, the presence of the chloro group on the phenyl ring at the C3 position and the phenyl group at the C4 position are critical determinants of its biological profile.
Key descriptors that have been identified as influential for the activity of furanone derivatives include:
Electronic Descriptors: Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges influence the electronic interactions of the molecule with its target. The electrophilicity index has also been shown to be a relevant descriptor. digitaloceanspaces.com
Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) are often used to describe the steric bulk of substituents. The contour maps generated from 3D-QSAR studies highlight regions where steric bulk is either favorable or unfavorable for activity. srce.hr
Hydrophobic Descriptors: The partition coefficient (log P) is a common measure of a molecule's hydrophobicity, which affects its ability to cross cell membranes and interact with hydrophobic pockets in receptors. researchgate.net
Topological Descriptors: Molecular connectivity indices, such as the Balaban index, provide information about the branching and shape of the molecule. researchgate.net
Hydrogen Bond Descriptors: The presence of hydrogen bond donors and acceptors is crucial for specific interactions with biological targets. CoMSIA models can map regions where these features are important. srce.hr
For a series of 5-aryl-4-phenyl-3(2H)-furanone derivatives studied as COX-2 inhibitors, it was found that steric, electrostatic, hydrophobic, and hydrogen bond donor substituents all play a significant role in their inhibitory activity and selectivity. srce.hr Similarly, for brominated furanones, a conjugated exocyclic vinyl bromide on the furanone ring was identified as a critical structural element for inhibiting bacterial biofilm formation. nih.gov
In Silico ADME-Tox Prediction and Virtual Screening in Lead Optimization
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of lead compounds, including their Absorption, Distribution, Metabolism, and Excretion (ADME), as well as their potential toxicity (Tox). nih.gov In silico ADME-Tox prediction models have become indispensable tools for filtering out compounds with unfavorable profiles before they enter more costly experimental testing. nih.gov For furan-2(5H)-one derivatives like this compound, these predictive models help in prioritizing candidates for further development. researchgate.net
Virtual screening is another computational technique that plays a significant role in lead optimization. researchgate.net It involves the screening of large libraries of virtual compounds against a biological target to identify potential hits. nih.gov When combined with ADME-Tox prediction, virtual screening becomes a powerful tool for identifying not only potent but also drug-like candidates. researchgate.net
Commonly predicted ADME-Tox properties include:
Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability. researchgate.net
Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are important for determining the distribution of the compound in the body.
Metabolism: The potential for metabolism by cytochrome P450 (CYP) enzymes is a key consideration, as it affects the compound's half-life and potential for drug-drug interactions.
Excretion: Properties related to the elimination of the compound from the body are assessed.
Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and carcinogenicity. researchgate.net
For furan-containing compounds, in silico studies have been used to evaluate their drug-likeness based on criteria such as Lipinski's rule of five. nih.gov These studies also assess potential toxicity risks, helping to guide the design of safer analogues. researchgate.net
| ADME-Tox Parameter | Significance in Drug Discovery | In Silico Prediction Method |
| Human Intestinal Absorption (HIA) | Predicts oral bioavailability. | Models based on physicochemical properties and topological indices. researchgate.net |
| Blood-Brain Barrier (BBB) Penetration | Determines potential for CNS activity or side effects. | QSAR models and physicochemical property calculations. |
| CYP450 Inhibition | Indicates potential for drug-drug interactions. | Docking studies and pharmacophore modeling. |
| hERG Inhibition | Assesses risk of cardiotoxicity. | Pharmacophore models and machine learning algorithms. |
| Ames Mutagenicity | Predicts potential for carcinogenicity. | Structure-based alerts and statistical models. |
Cheminformatics Approaches for Structural Diversity and Novel Chemotype Identification
Cheminformatics provides the tools and techniques to analyze and manage large chemical datasets, which is essential for exploring the chemical space of furan-2(5H)-one derivatives and identifying novel chemotypes with therapeutic potential. lifechemicals.com Structural diversity is a key consideration in the design of compound libraries for high-throughput screening, as a more diverse library is more likely to yield hits against a variety of biological targets. lifechemicals.com
One of the primary goals of cheminformatics in this context is to identify novel scaffolds that can serve as starting points for new drug discovery programs. nih.gov For the furanone core, this could involve exploring different substitution patterns or even modifying the core structure itself to create bioisosteres.
Key cheminformatics approaches include:
Diversity-Oriented Synthesis (DOS): This strategy aims to synthesize a collection of structurally diverse and complex molecules from a common starting material. frontiersin.org For furanones, DOS could be used to generate a library of derivatives with a wide range of substituents and stereochemical configurations.
Scaffold Hopping: This involves identifying new molecular scaffolds that can mimic the biological activity of a known active compound but have a different core structure. This can be useful for overcoming issues with patentability or undesirable physicochemical properties of the original scaffold.
Molecular Fingerprinting and Clustering: Molecules can be represented as binary strings (fingerprints) that encode their structural features. These fingerprints can then be used to calculate similarity between molecules and to cluster large datasets into groups of structurally related compounds. This is useful for identifying representative compounds for screening and for understanding the diversity of a library.
Principal Component Analysis (PCA): PCA is a dimensionality reduction technique that can be used to visualize the chemical space occupied by a set of compounds. nih.gov By plotting the first few principal components, it is possible to see how the compounds are distributed and to identify regions of the chemical space that are underexplored.
Through these cheminformatics approaches, researchers can systematically explore the structural landscape of furan-2(5H)-one derivatives, leading to the identification of novel chemotypes with improved biological activity and drug-like properties.
Structure Activity Relationship Sar and Rational Design Strategies for Furan 2 5h One Systems
Influence of Substituents on Biological Potency and Selectivity
The biological profile of 3,4-diaryl-2(5H)-furanones is highly sensitive to the nature and position of substituents on the aryl rings and the furanone core itself. These modifications influence the molecule's electronic properties, steric profile, hydrophobicity, and ability to form specific interactions with biological targets such as enzymes or receptors.
The substituent at the 3-position of the furanone ring plays a significant role in modulating biological activity. In the case of 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one, the key feature is the chlorine atom at the meta-position of the phenyl ring.
Halogen substituents, in general, have been shown to be critical for the activity of 3,4-diarylfuran-2(5H)-ones. In a series of analogs designed as cyclooxygenase (COX) inhibitors, the presence of a fluorine atom on the C-3 phenyl ring was found to be a key determinant for achieving high selectivity for the COX-1 isoform. nih.gov While data specifically detailing a 3-chloro substituent is limited, established principles of medicinal chemistry allow for inferences. The chlorine atom is an electron-withdrawing group, which can influence the pKa of the molecule and its ability to participate in dipole-dipole or hydrogen bond interactions. Furthermore, its size and position can dictate favorable or unfavorable steric interactions within a target's binding site. For instance, in related diaryl heterocyclic inhibitors, a halogenated phenyl ring often orients to interact with specific residues in the enzyme active site. The meta-positioning of the chloro group in this compound directs its electronic and steric influence to a specific vector in space, which can be critical for achieving desired potency and selectivity against a particular biological target.
The aryl group at the 4-position of the furanone ring is a cornerstone of activity for this class of compounds, particularly for those targeting cyclooxygenase enzymes. The well-known COX-2 inhibitor Rofecoxib (B1684582) features a 4-(methylsulfonyl)phenyl group at this position, which is crucial for its selectivity. This substituent is able to fit into a secondary "pocket" present in the COX-2 active site but absent in the COX-1 isoform. scientific-journal.com
The unsubstituted phenyl group in this compound provides a fundamental hydrophobic and aromatic scaffold necessary for activity. However, SAR studies on related analogs indicate that this position is a prime site for modification to enhance potency and selectivity. For example, replacing the unsubstituted phenyl ring with moieties like 4-methoxyphenyl, 3-hydroxy-4-methoxyphenyl, or 2-naphthyl has led to compounds with potent cytotoxic activities against various cancer cell lines. nih.gov The introduction of polar groups, such as methoxy (B1213986) or amino functions, can establish key hydrogen bonds or other polar interactions within the target binding site, significantly boosting affinity. nih.govkoreascience.kr
The table below summarizes the effect of substituents at the 4-aryl position on the cytotoxic activity of 3-(3,4,5-trimethoxyphenyl)-2(5H)-furanone analogs.
| 4-Aryl Substituent (R) | Cytotoxic Activity (ED50) |
| 4-Methoxyphenyl | < 20 nM nih.gov |
| 3-Hydroxy-4-methoxyphenyl | < 20 nM nih.gov |
| 3-Amino-4-methoxyphenyl | < 20 nM nih.gov |
| 2-Naphthyl | < 20 nM nih.gov |
| 3-Amino-4-methylphenyl | 0.0034 µM koreascience.kr |
Beyond the C-3 and C-4 aryl groups, modifications to the furanone ring itself, particularly at the C-5 position, can profoundly impact the compound's biological and physicochemical properties. Research has shown that introducing a hydroxyl group at the 5-position of the diaryl furanone system can yield highly selective COX-2 inhibitors. nih.gov This modification not only influences target binding but also significantly improves aqueous solubility. The ability to form a water-soluble sodium salt facilitates potential intravenous formulations, a desirable characteristic for certain clinical applications. nih.gov
Conversely, leaving the C-5 position unsubstituted (as in this compound) maintains a more lipophilic character, which can be advantageous for crossing cellular membranes. The core furanone lactone is an essential structural element, acting as a rigid scaffold that holds the two aryl rings in a specific, fixed spatial orientation, which is often a prerequisite for high-affinity binding to a biological target.
Pharmacophore Modeling and Design for Furan-2(5H)-one Derivatives
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the 3,4-diaryl-furan-2(5H)-one class, a general pharmacophore can be inferred from the SAR data of active analogs, particularly those targeting COX enzymes.
The key features of this pharmacophore include:
Two Aromatic/Hydrophobic Regions (Ar1, Ar2): These correspond to the two phenyl rings at the C-3 and C-4 positions. Their relative orientation is fixed by the central furanone ring.
A Central Heterocyclic Scaffold: The furan-2(5H)-one ring acts as a rigid linker, positioning the two aryl moieties in a conformation that mimics the bioactive state of other diaryl inhibitors. The carbonyl oxygen of the lactone can also act as a hydrogen bond acceptor.
A Specific Substitution Pattern for Selectivity: For COX-2 selectivity, one of the aromatic regions (typically the one at C-4) must incorporate a specific group, such as a methylsulfonyl (SO2Me) or sulfonamide (SO2NH2) moiety, capable of interacting with the secondary pocket of the enzyme. scientific-journal.com
This model helps rationalize why compounds like Rofecoxib are selective for COX-2 and provides a blueprint for designing new molecules with desired selectivity profiles.
Rational Design Principles for Enhanced Furan-2(5H)-one Analogues
The development of potent and selective furan-2(5H)-one analogs is guided by several rational design principles derived from established SAR. The furanone core is often employed as a conformationally restricted bioisostere for more flexible structures.
One major design strategy uses the furanone scaffold to mimic the cis-stilbene (B147466) geometry of combretastatin (B1194345) A-4, a potent inhibitor of tubulin polymerization. researchgate.net The double bond in combretastatin is prone to isomerization to the inactive trans-form, but incorporating the aryl rings onto a rigid furanone ring locks them into the required bioactive conformation. researchgate.net
A second prominent strategy is based on the structure of diaryl heterocyclic COX-2 inhibitors like Rofecoxib. nih.govmdpi.com Here, the furanone serves as the central core, replacing the thiophene (B33073) or pyrazole (B372694) rings found in other inhibitors. The design principles for enhancing these analogues include:
Modulating the C-4 Aryl Ring: Introducing substituents like -SO2Me to target the COX-2 side pocket.
Modulating the C-3 Aryl Ring: Introducing halogen atoms (e.g., F, Cl) to fine-tune electronic properties and interactions with the main channel of the enzyme active site, thereby influencing COX-1/COX-2 selectivity. nih.gov
Modifying the C-5 Position: Introducing a hydroxyl group to increase water solubility and potentially enhance COX-2 selectivity. nih.gov
Conformational Analysis and its Correlation with Biological Activity
Conformational analysis involves studying the three-dimensional shape and flexibility of a molecule. For 3,4-diaryl-furan-2(5H)-ones, the most critical conformational parameter is the set of torsion angles describing the orientation of the two phenyl rings relative to the central furanone ring.
The furanone scaffold itself is relatively planar, but the phenyl rings can rotate around the single bonds connecting them to the core. However, this rotation is often sterically hindered, meaning the molecule exists in a limited set of low-energy conformations. This conformational rigidity is a key advantage of the scaffold. For biological targets that require a specific spatial arrangement of aromatic groups for binding, such as the tubulin protein or COX enzymes, the furanone ring effectively "pre-organizes" the molecule into a bioactive shape. researchgate.net
Computational studies on related inhibitors have shown that the precise dihedral angles between the rings are critical for fitting into the enzyme's active site. The ability of the C-4 aryl group to orient itself correctly to access the secondary pocket in COX-2, while the C-3 aryl group occupies the main channel, is a direct function of the molecule's preferred conformation. scientific-journal.com Therefore, the inherent conformational properties of the this compound scaffold are intrinsically linked to its potential biological activity.
Mechanistic Elucidations of Biological Activity for Furan 2 5h One Derivatives
Identification of Biochemical Pathways and Molecular Targets
Furan-2(5H)-one derivatives have been shown to interact with a variety of molecular targets, leading to the modulation of critical biochemical pathways. Their mechanisms of action often involve direct enzyme inhibition, disruption of microbial communication networks, and interaction with signaling proteins like kinases.
The biological activity of certain furan-2(5H)-one derivatives stems from their ability to act as enzyme inhibitors. wikipedia.org A notable mechanism is the irreversible inhibition through covalent modification of the target enzyme.
While detailed kinetic studies for a wide range of synthetic furanones, including 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one, are not extensively documented in publicly available literature, the principle of enzyme inhibition remains a key aspect of their bioactivity. Other classes of compounds, such as acetophenone (B1666503) derivatives, have been shown to act as inhibitors for enzymes like α-glycosidase and carbonic anhydrases with specific inhibition constants (Ki). nih.gov
Table 1: Enzyme Inhibition Data for Selected Inhibitors (Illustrative)
| Inhibitor Class | Target Enzyme | Inhibition Constant (Ki) / IC50 | Reference |
|---|---|---|---|
| Acetophenone Derivatives | α-glycosidase | 167.98 ± 25.06 to 304.36 ± 65.45 µM | nih.gov |
| Acetophenone Derivatives | Human Carbonic Anhydrase I | 555.76 ± 56.07 to 1043.66 ± 98.78 µM | nih.gov |
| Acetophenone Derivatives | Human Carbonic Anhydrase II | 598.63 ± 90.04 to 945.76 ± 74.50 µM | nih.gov |
| Furanosteroid (Wortmannin) | PI-3K | 2.1 nM (IC50) | mdpi.com |
| Furanosteroid (Wortmannin) | MLCK | 170 nM (IC50) | mdpi.com |
One of the most extensively studied biological activities of furan-2(5H)-one derivatives is their ability to interfere with bacterial quorum sensing (QS). nih.govresearchgate.netoup.com QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression with population density, often regulating virulence and biofilm formation. sci-hub.stucc.ieacs.org Furanones, particularly halogenated derivatives isolated from the marine alga Delisea pulchra, are potent antagonists of QS systems. researchgate.netoup.comnih.gov
The mechanism of QS inhibition by furanones is often attributed to their structural similarity to N-acyl-homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria. nih.gov This structural analogy allows furanones to act as competitive inhibitors, binding to LuxR-type transcriptional regulators. nih.gov This binding prevents the native AHL signal from activating the receptor, thereby suppressing the expression of QS-controlled genes. nih.govnih.gov For example, in Pseudomonas aeruginosa, synthetic furanones have been shown to suppress QS, leading to reduced virulence and enhanced bacterial clearance in lung infection models. nih.govresearchgate.netoup.com
Studies on the synthetic furanone C-30 suggest it inhibits QS in P. aeruginosa by targeting both the LasR and RhlR receptors. nih.gov Molecular docking analyses indicate that the binding of furanone derivatives to these receptors can be influenced by substitutions on the furanone ring, such as the presence and position of halogens and the length of alkyl chains. nih.govnih.gov Some research also suggests an alternative mechanism where furanones promote the rapid turnover and degradation of the LuxR-type receptor protein, reducing its cellular concentration. nih.gov
The furanone scaffold has been identified as a promising template for the development of protein kinase inhibitors. nih.govmdpi.com Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in various diseases.
A series of novel furan-2-yl(phenyl)methanone derivatives have been synthesized and screened for their in vitro inhibitory activity against protein tyrosine kinases (PTKs). nih.govmdpi.com Several of these compounds exhibited potent activity, with IC50 values in the low micromolar range, sometimes exceeding the potency of the reference compound, genistein. mdpi.com Structure-activity relationship (SAR) studies on these derivatives revealed key structural features for activity:
Hydroxyl Groups: The presence of hydroxyl groups on the furan-2-yl(phenyl)methanone backbone is considered essential for PTK inhibitory activity. mdpi.com
Halogen Atoms: The introduction of one or more halogen atoms, such as bromine, on the phenyl ring generally increases the inhibitory activity. mdpi.com
Substitution Position: The position of substituents on the furan (B31954) ring is also critical; for instance, a bromine atom at the C-5 position was found to enhance PTK inhibition, while substitution at the C-4 position was detrimental. mdpi.com
More recently, isofuranone derivatives have been discovered as potent and selective inhibitors of Hematopoetic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling. nih.gov Furthermore, a furan-containing compound, 3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide, has been identified as a potent inhibitor of p21-activated kinase 4 (PAK4).
Table 2: Protein Kinase Inhibitory Activity of Selected Furanone Derivatives
| Compound Class | Specific Compound Example | Target Kinase | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|---|
| Furan-2-yl(phenyl)methanone | Compound 8c | Protein Tyrosine Kinase (PTK) | 2.72 µM | mdpi.com |
| Furan-2-yl(phenyl)methanone | Compound 4a | Protein Tyrosine Kinase (PTK) | 4.66 µM | mdpi.com |
| Furan-2-yl(phenyl)methanone | Compound 22c | Protein Tyrosine Kinase (PTK) | 4.62 µM | mdpi.com |
| Isofuranes | Compound 2 | HPK1 | 20 nM | nih.gov |
| Reference Compound | Genistein | Protein Tyrosine Kinase (PTK) | 13.65 µM | mdpi.com |
Cellular Level Mechanisms of Action (Excluding Human Clinical Context)
The biochemical interactions of furan-2(5H)-one derivatives translate into observable effects at the cellular level. These include impacts on fundamental processes such as cellular signaling cascades that govern bacterial behavior and cell fate in eukaryotic cells.
The ability of a compound to exert an intracellular effect is contingent upon its capacity to cross the cell membrane and reach its target. For furan-2(5H)-one derivatives, which often target intracellular proteins like QS receptors or kinases, cellular uptake is a prerequisite for activity. However, specific studies detailing the mechanisms of cellular uptake (e.g., passive diffusion, active transport) and the subsequent subcellular localization for small-molecule furanones like this compound are not widely available in the current scientific literature.
General principles suggest that as relatively small, lipophilic molecules, they may enter cells via passive diffusion. In the context of other compounds, it has been shown that cellular entry can occur through non-saturable, energy-independent processes. Once inside, they may bind to intracellular components or become sequestered in specific compartments. For example, studies with Lactobacillus helveticus have shown that certain 2[5H]-furanones are released by the cells and can induce autolysis, suggesting they can act on the cell envelope or have intracellular targets after re-entry. researchgate.net However, a detailed map of their intracellular journey and final destination remains an area for further investigation.
Furan-2(5H)-one derivatives can significantly modulate cellular signaling pathways in both prokaryotic and eukaryotic cells.
In bacteria, the primary impact is on QS-regulated signaling cascades. By inhibiting the binding of AHLs to their cognate LuxR-type receptors, furanones effectively shut down the downstream signaling pathway. mdpi.com In P. aeruginosa, this includes the hierarchical las and rhl systems. nih.govmdpi.com Inhibition of the LasR receptor prevents the activation of numerous virulence genes, including those for elastase and exotoxin A, and also blocks the activation of the subordinate RhlR system. mdpi.com This disruption of the signaling cascade leads to a significant reduction in the production of virulence factors and impairs the ability of the bacteria to form robust biofilms. nih.gov
In eukaryotic cells, the impact on signaling is often linked to kinase inhibition. For example, the inhibition of PAK4 by a furan-containing derivative was shown to suppress the proliferation of human gastric cancer cells by downregulating the PAK4/c-Src/EGFR/cyclin D1 pathway. This demonstrates a direct link between the inhibition of a specific kinase and the modulation of a critical pathway controlling cell proliferation.
Future Research Directions and Opportunities in 3 3 Chlorophenyl 4 Phenylfuran 2 5h One Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of 3,4-diaryl-2(5H)-furanones has traditionally relied on multi-step procedures. However, recent advancements have paved the way for more efficient and environmentally friendly methods. Future research should focus on the development of novel and sustainable synthetic routes that offer high yields, scalability, and reduced environmental impact.
One promising approach involves the use of one-pot synthesis methodologies. researchgate.net Such strategies streamline the synthetic process by combining multiple reaction steps into a single operation, thereby reducing solvent waste and purification efforts. researchgate.net For instance, a one-pot synthesis of 3,4-diaryl substituted 2(5H)-furanones has been successfully demonstrated, highlighting its potential for commercial applications. researchgate.net
Another area of interest is the utilization of readily available and highly functionalized starting materials like mucochloric and mucobromic acids. mdpi.comnih.gov These compounds offer a versatile platform for the synthesis of a wide range of 2(5H)-furanone derivatives. mdpi.comnih.gov For example, the bis-arylation of 3,4-dibromo-2(5H)-furanone using Suzuki coupling reactions has been employed in the synthesis of the COX-2 inhibitor, rofecoxib (B1684582). mdpi.comnih.gov Further exploration of transition-metal-free conditions and continuous-flow synthesis could also lead to safer and more efficient production methods for these compounds. acs.org
Future synthetic strategies could also explore:
Catalytic C-H activation: Direct functionalization of the furanone core or the aryl rings would provide a more atom-economical approach to novel derivatives.
Photoredox catalysis: This emerging field in organic synthesis could offer new pathways for the formation of the furanone scaffold under mild conditions.
Bio-catalysis: The use of enzymes to catalyze key steps in the synthesis could lead to highly stereoselective and sustainable processes.
Exploration of Undiscovered Biological Targets and Therapeutic Modalities
The 3,4-diaryl-2(5H)-furanone scaffold has demonstrated significant potential as a cytotoxic agent against various cancer cell lines. koreascience.krnih.gov However, the precise molecular targets and mechanisms of action for many of these compounds, including 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one, remain largely unexplored. Future research should be directed towards identifying and validating novel biological targets to unlock their full therapeutic potential.
Studies have shown that some 3,4-diaryl-2(5H)-furanone derivatives exhibit potent cytotoxic activities with ED50 values in the nanomolar range. nih.gov For example, compounds with a 3,4,5-trimethoxyphenyl substituent have shown significant cytotoxicity. nih.gov This suggests that these compounds may interact with specific cellular pathways crucial for cancer cell survival.
Potential avenues for exploration include:
Kinase inhibition: Many furanone-containing compounds are known to be kinase inhibitors. Screening this compound and its analogs against a panel of kinases could reveal novel anticancer targets.
Modulation of inflammatory pathways: The structural similarity to known anti-inflammatory drugs like rofecoxib suggests that these compounds may target enzymes such as cyclooxygenase (COX). mdpi.comnih.gov Investigating their effects on COX-1 and COX-2, as well as other inflammatory mediators, could open up new therapeutic applications in inflammatory diseases.
Antimicrobial and antifungal activity: The furanone core is present in many natural products with antimicrobial properties. nih.gov Screening against a diverse panel of bacteria and fungi could identify new leads for infectious diseases. nih.gov
Targeting protein-protein interactions: The diaryl structure could be suitable for disrupting key protein-protein interactions involved in disease pathogenesis.
The following table summarizes the cytotoxic activity of selected 3,4-diaryl-2(5H)-furanone derivatives against various cancer cell lines, indicating the potential for this class of compounds.
| Compound | R1 | R2 | Cell Line | ED50 (nM) |
| 1 | 3,4,5-trimethoxyphenyl | 4-methoxyphenyl | Various | < 20 |
| 2 | 3,4,5-trimethoxyphenyl | 3-hydroxy-4-methoxyphenyl | Various | < 20 |
| 3 | 3,4,5-trimethoxyphenyl | 3-amino-4-methoxyphenyl | Various | < 20 |
| 4 | 3,4,5-trimethoxyphenyl | 2-naphthyl | Various | < 20 |
Data sourced from a study on the cytotoxicity of 3,4-diaryl-2(5H)-furanones. nih.gov
Integration of Advanced Computational Modeling for Predictive Compound Design
Advanced computational modeling techniques are invaluable tools in modern drug discovery, enabling the rational design of new compounds with improved potency and selectivity. The integration of these methods into the research of this compound and its analogs can significantly accelerate the drug development process.
Molecular docking studies can be employed to predict the binding modes of these compounds to their biological targets. mdpi.com This information is crucial for understanding the structure-activity relationships (SAR) and for designing new derivatives with enhanced binding affinity. For instance, docking studies of furan-derived chalcones have provided insights into their interaction with microbial enzymes. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop mathematical models that correlate the chemical structure of the furanone derivatives with their biological activity. These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts.
Other computational approaches that can be leveraged include:
Molecular dynamics (MD) simulations: To study the dynamic behavior of the ligand-target complex and to assess the stability of the binding interactions.
Pharmacophore modeling: To identify the key chemical features required for biological activity, which can guide the design of new scaffolds.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: To assess the drug-like properties of new compounds at an early stage of development, reducing the risk of late-stage failures.
Synergy of High-Throughput Screening with Detailed Structure-Activity Relationship Studies
High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large libraries of compounds against a specific biological target. nih.gov The synergy of HTS with detailed structure-activity relationship (SAR) studies can provide a comprehensive understanding of the structural requirements for the biological activity of 3,4-diaryl-2(5H)-furanones.
HTS can be used to:
Identify initial "hits" from large compound libraries. nih.gov
Screen for activity against a wide range of biological targets.
Assess the selectivity of the compounds.
Once initial hits are identified, detailed SAR studies can be conducted to optimize their potency and selectivity. This involves the systematic modification of the chemical structure and the evaluation of the resulting changes in biological activity. For example, studies on 3,4-diaryl-2(5H)-furanones have shown that the nature and position of substituents on the aryl rings have a significant impact on their cytotoxic activity. nih.gov
The combination of HTS and SAR will enable the rapid identification of lead compounds with promising therapeutic potential and a clear path for further optimization.
Investigating Stereoisomerism for Optimal Biological Activity
Many biologically active molecules are chiral, and their different stereoisomers can exhibit distinct pharmacological and toxicological properties. nih.gov The furanone scaffold can possess chiral centers, particularly at the C5 position, leading to the existence of different stereoisomers. mdpi.com The investigation of stereoisomerism is crucial for the development of safe and effective drugs based on the this compound scaffold.
Future research should focus on:
Asymmetric synthesis: The development of stereoselective synthetic methods to produce enantiomerically pure furanone derivatives. researchgate.net This can be achieved through the use of chiral catalysts, auxiliaries, or starting materials. mdpi.com
Chiral separation: The development of efficient methods for the separation of racemic mixtures, such as chiral chromatography.
Stereospecific biological evaluation: The individual testing of each stereoisomer to determine its specific biological activity and toxicity profile. nih.gov
Understanding the role of stereochemistry will be critical for identifying the optimal stereoisomer with the most favorable therapeutic index and for advancing the development of this compound-based therapeutics. mdpi.com
Q & A
(Basic) What established synthetic routes are available for 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one, and how are they optimized for yield and purity?
Answer:
The synthesis typically involves cyclization of substituted precursors, such as α,β-unsaturated carboxylic acids or ketones, under acidic or catalytic conditions. For example:
- Multicomponent reactions (e.g., using hypervalent iodine reagents) enable efficient assembly of the furanone core .
- Cyclocondensation of chlorophenyl-substituted intermediates with phenylacetylene derivatives, followed by oxidation, achieves structural complexity .
Optimization includes adjusting solvent systems (e.g., dichloromethane or THF), temperature (60–80°C), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) .
(Basic) Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Answer:
- Single-crystal X-ray diffraction resolves the stereochemistry of the furanone ring and substituent orientations, with R-factors <0.05 ensuring accuracy .
- NMR spectroscopy : and NMR (in CDCl) identify substituent patterns (e.g., chlorophenyl protons at δ 7.2–7.5 ppm) .
- IR spectroscopy confirms lactone carbonyl stretches (~1750 cm) .
- HRMS (ESI) validates molecular weight (<5 ppm error) .
(Advanced) How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Answer:
Discrepancies often arise from:
- Assay variability : Use standardized protocols (e.g., MIC for antimicrobial studies, IC for cytotoxicity) .
- Solubility differences : Pre-dissolve in DMSO (<1% v/v) to avoid aggregation artifacts .
- Structural analogs : Compare activity trends with related furanones (e.g., 3,5-diphenyl derivatives) to identify pharmacophore contributions .
Meta-analysis of dose-response curves and replication under controlled conditions (pH, temperature) is recommended .
(Advanced) What challenges arise in X-ray crystallography of this compound, and how are they addressed?
Answer:
Key challenges include:
- Crystal twinning : Mitigated by slow evaporation (hexane/acetone) and seeding techniques .
- Disorder in substituents : Refinement using SHELXL with restraints on anisotropic displacement parameters .
- Data-to-parameter ratios : Maintain ratios >14.0 via high-resolution data collection (Mo-Kα radiation, λ = 0.71073 Å) .
(Basic) What are the primary applications of this compound in medicinal chemistry research?
Answer:
- Antimicrobial agents : Evaluated against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays .
- Anti-inflammatory activity : Inhibition of COX-2 (IC ~10 µM) in RAW 264.7 macrophage models .
- Scaffold for derivatization : Functionalization at the 3-chlorophenyl group enhances target selectivity .
(Advanced) How can reaction conditions be optimized for asymmetric synthesis of enantiomerically pure forms?
Answer:
- Chiral catalysts : Use Jacobsen’s Mn(III)-salen complexes for enantioselective epoxidation of precursor alkenes .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) improve enantiomeric excess (ee >80%) .
- Kinetic resolution : Monitor reaction progress via chiral HPLC (Chiralpak IA column) to isolate dominant enantiomers .
(Advanced) What computational methods are employed to predict reactivity and interaction profiles of this compound?
Answer:
- DFT calculations (Gaussian 16) : Optimize geometries at the B3LYP/6-311+G(d,p) level to model electrophilic aromatic substitution pathways .
- Molecular docking (AutoDock Vina) : Simulate binding to biological targets (e.g., COX-2, PDB ID 5KIR) with flexible side-chain sampling .
- ADMET prediction (SwissADME) : Assess logP (∼2.8) and BBB permeability to prioritize derivatives for in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
